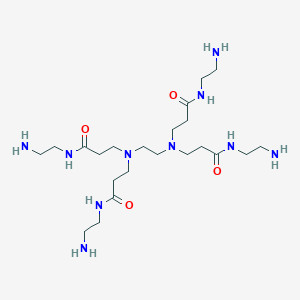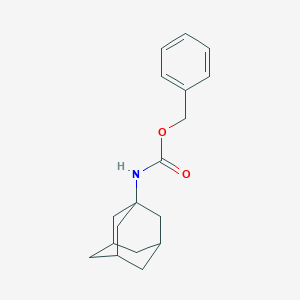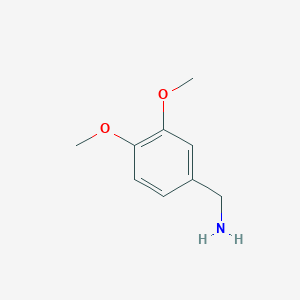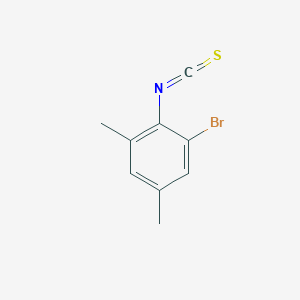
Methyl 4-amino-2,3,5-trifluorobenzoate
Descripción general
Descripción
Methyl 4-amino-2,3,5-trifluorobenzoate is a chemical compound with the formula C8H6F3NO2 and a molecular weight of 205.13 . It is used for research purposes and is available for purchase from various suppliers .
Molecular Structure Analysis
Methyl 4-amino-2,3,5-trifluorobenzoate contains a total of 20 bonds; 14 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), and 1 primary amine (aromatic) .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- A study by Yu et al. (2015) details the synthesis of a compound related to Methyl 4-amino-2,3,5-trifluorobenzoate, providing insight into the methods and characterization of similar compounds. This information is crucial for understanding the synthesis processes relevant to Methyl 4-amino-2,3,5-trifluorobenzoate.
Potential Biological Activity
- The research of Kravchenko (2018) on 1,2,4-Triazole derivatives, while not directly about Methyl 4-amino-2,3,5-trifluorobenzoate, highlights the broad spectrum of biological activities in structurally similar compounds. This suggests potential research directions in exploring the biological activities of Methyl 4-amino-2,3,5-trifluorobenzoate.
Antioxidant Activity
- The study by Yüksek et al. (2015) synthesized compounds structurally related to Methyl 4-amino-2,3,5-trifluorobenzoate and analyzed their in vitro antioxidant activities. This research can inform similar investigations into the antioxidant properties of Methyl 4-amino-2,3,5-trifluorobenzoate.
Insecticidal Activity
- Research by Maddila et al. (2015) on the synthesis and insecticidal activity of related compounds provides a perspective on the potential application of Methyl 4-amino-2,3,5-trifluorobenzoate in agriculture or pest control.
Chemical Education
- A study by Kam et al. (2020) focuses on the synthesis of a similar compound, which can serve as an example for educational purposes in chemistry.
Propiedades
IUPAC Name |
methyl 4-amino-2,3,5-trifluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c1-14-8(13)3-2-4(9)7(12)6(11)5(3)10/h2H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLINDCNCWIMDOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1F)F)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-amino-2,3,5-trifluorobenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



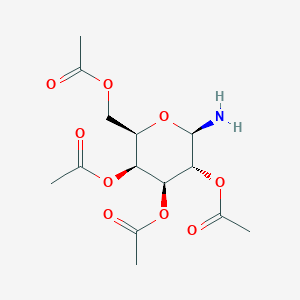
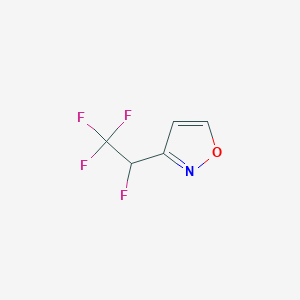

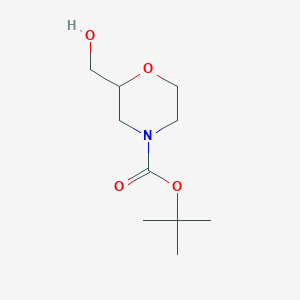
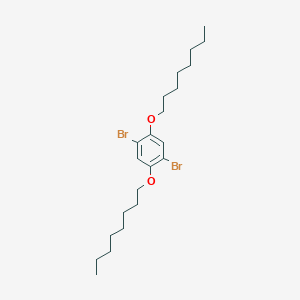


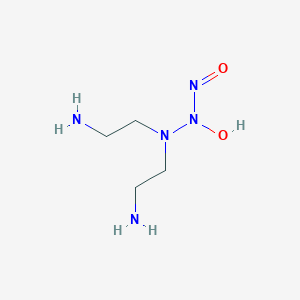
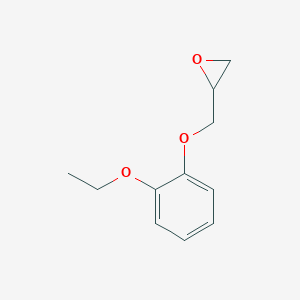
![4-[(5-Methyl-1h-Pyrazol-3-Yl)amino]-2-Phenylphthalazin-1(2h)-One](/img/structure/B142215.png)
